1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride
Description
Chemical Structure: This compound features two piperidine rings connected via an ethanone bridge. One piperidine is substituted with a dimethylamino group at the 4-position, while the other retains a piperidin-4-yl moiety. The dihydrochloride salt enhances solubility and stability, critical for pharmacological applications .
Properties
IUPAC Name |
1-[4-(dimethylamino)piperidin-1-yl]-2-piperidin-4-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O.2ClH/c1-16(2)13-5-9-17(10-6-13)14(18)11-12-3-7-15-8-4-12;;/h12-13,15H,3-11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPCCAIFVHOGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)CC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride, also known as N,N-dimethyl-1-(4-piperidinylacetyl)-4-piperidinamine dihydrochloride, is a synthetic compound with significant interest in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : N,N-dimethyl-1-(4-piperidinylacetyl)-4-piperidinamine dihydrochloride
- CAS Number : 1221723-73-4
- Molecular Formula : C14H27N3O·2ClH
- Molecular Weight : 303.31 g/mol
The compound primarily acts as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its piperidine structure suggests potential interactions with various receptors, including:
- Dopamine Receptors : Influencing dopaminergic pathways which may affect mood and cognition.
- Serotonin Receptors : Potentially modulating serotonergic activity, impacting anxiety and depression.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar piperidine derivatives. For instance, compounds with piperidine moieties have shown promising antibacterial and antifungal activities against various strains:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported between 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Research indicates that compounds structurally related to 1-[4-(dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one may exhibit neuroprotective properties. For example:
- Inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a target for neurodegenerative diseases, have shown improved metabolic stability and reduced cytotoxicity .
Case Studies
Several case studies have highlighted the biological relevance of similar compounds:
- GSK Inhibition : A study demonstrated that enantiopure derivatives of piperidine-based compounds inhibited GSK-3β effectively, suggesting potential applications in Alzheimer's disease treatment .
- Antimicrobial Testing : A comprehensive evaluation of alkaloids revealed that modifications on the piperidine ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine Scaffolds
| Compound Name | CAS No. | Molecular Weight | Key Structural Features | Pharmacological Notes |
|---|---|---|---|---|
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | 1286265-79-9 | 292.2 | Pyridine ring, aminomethyl-piperidine | Research use only; no GHS classification |
| 1-{4-[(4-Amino-1H-pyrazol-1-yl)methyl]-1-piperidinyl}-2-(dimethylamino)ethanone dihydrochloride | 1361114-76-2 | — | Pyrazole-methyl substituent | No activity data available |
| (4-Amino-1-piperidinyl)(1-piperidinyl)methanone hydrochloride | 651056-87-0 | — | Dual piperidine, carboxamide linkage | Preclinical evaluation pending |
| 1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride | 1909319-76-1 | — | Amino linker between piperidines | Cataloged for life science research |
Key Observations :
- Solubility : Dihydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than neutral forms, aiding bioavailability.
Pharmacological Activity
- Anti-Ulcer Potential: Piperidine-linked dihydropyrimidinones () showed anti-ulcer activity via histopathological evaluation (compounds 3, 8, 11, 15).
Physicochemical Properties
Tables and Figures :
- Table 1 : Structural comparison of piperidine derivatives.
- Table 2 : Physicochemical properties of dihydrochloride salts.
References : Anti-ulcer activity of piperidine derivatives. Structural and safety data for analogues. Target compound’s commercial and molecular details.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
